molecular formula C6H4N2 B140075 2-Cyanopyridine CAS No. 100-70-9

2-Cyanopyridine

Cat. No.: B140075
CAS No.: 100-70-9
M. Wt: 104.11 g/mol
InChI Key: FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Description

2-Cyanopyridine (CAS 100-70-9; molecular formula: C₆H₄N₂) is a heterocyclic aromatic compound featuring a cyano group at the 2-position of the pyridine ring. This structural motif confers unique reactivity and versatility, making it a critical reagent in organic synthesis, polymer chemistry, and pharmaceutical development. Its applications span dehydrating agents in CO₂ copolymerization , selective cysteine bioconjugation in peptide chemistry , and hinge-binding motifs in kinase inhibitors .

Key properties include its ability to act as a water scavenger in catalytic systems, forming 2-picolinamide upon hydration , and its high electrophilicity, which enables reactions with thiols under mild aqueous conditions . Its safety profile includes standard precautions for handling irritants, with hazards such as respiratory and skin irritation noted in safety data sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanopyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with sodium cyanide in the presence of a copper catalyst. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide at elevated temperatures. Another method involves the dehydration of nicotinamide using phosphorus oxychloride or thionyl chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 2-methylpyridine. This process involves the reaction of 2-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures. The reaction yields this compound along with water and other by-products.

Chemical Reactions Analysis

Reaction with Thiols and Cysteine Bioconjugation

2-Cyanopyridine derivatives react selectively with cysteine residues, enabling site-specific protein and peptide modifications. This reaction is pivotal in drug design and biochemical tool development.

Mechanism and Substituent Effects

The process involves:

  • Nucleophilic attack by cysteine’s thiol group on the nitrile carbon, forming a reversible thioimidate intermediate.

  • Intramolecular cyclization via amide nitrogen attack, yielding a 2-amidethiazolidine intermediate.

  • Hydrolysis to release an N-terminal peptide fragment and a thiazoline-modified C-terminal product .

Electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position enhance reactivity by polarizing the nitrile group. For example:

This compound DerivativeSubstituentYield of Thiazoline Product
5-Fluoro (1d)-F97%
5-Trifluoromethyl (1c)-CF₃73%
Unsubstituted (1a)-H29%

Data from systematic screening under aqueous, mild conditions (pH 7.4, 25°C) .

Selectivity : No cross-reactivity observed with Ser, Thr, Lys, or other amino acids .

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, this compound hydrolyzes to picolinic acid derivatives. For example:

  • 5-Chloro-2-cyanopyridine hydrolyzes to 5-chloropicolinic acid (MP: 172–174°C) under reflux with water .

Methanolysis in Coordination Sphere

In the presence of Mn(II), methanolysis yields O-methyl picolinimidate via a metal-assisted mechanism. Key evidence includes:

  • FT-IR confirms loss of ν(C≡N) at 2240 cm⁻¹ and formation of N–H stretches at 3237 cm⁻¹ .

  • ESI-MS identifies the Mn(II)-complexed product .

Click-like Cyclization with 1,2-Aminothiols

This compound undergoes biorthogonal reactions with 1,2-aminothiols (e.g., N-terminal cysteine) to form stable 2-thiazoline rings . Key features:

  • Conditions : pH 7–8, ambient temperature, no catalyst required .

  • Applications : Peptide stapling, macrocyclization, and payload conjugation .

Example : Reaction with 2,6-dicyanopyridine forms bicyclic peptides via dual thiazoline linkages .

Functionalization via Electrophilic Substitution

This compound undergoes halogenation and sulfonation at the pyridine ring’s meta-position, leveraging its electron-deficient nature. For instance:

  • 5-Bromo-2-cyanopyridine forms via bromination, confirmed by X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

2-Cyanopyridine derivatives have been extensively studied for their potential in bioconjugation reactions, particularly involving cysteine residues in peptides. Recent research demonstrated that these derivatives can facilitate the selective modification of bioactive peptides by reacting with N-terminal cysteine under mild aqueous conditions. This method showcases the ability of 2-cyanopyridines to cleave peptide bonds selectively, which is crucial for developing targeted therapies in drug design .

Case Study: Cysteine Bioconjugation

  • Objective : To develop a method for cysteine-selective bioconjugation using this compound derivatives.
  • Methodology : Various electron-withdrawing substituents were tested to enhance reactivity with cysteine.
  • Findings : The study confirmed that 2-cyanopyridines with specific substituents reacted efficiently, leading to successful cysteine modifications in peptides. This approach could be pivotal for creating bioconjugates for therapeutic applications .

Catalysis

This compound plays a significant role as a catalyst in organic synthesis, particularly in the production of dimethyl carbonate (DMC) from carbon dioxide and methanol. This process is environmentally friendly, utilizing CO2 as a feedstock and significantly reducing greenhouse gas emissions compared to traditional methods .

Data Table: Comparison of DMC Synthesis Methods

MethodCO2 UtilizationGHG Emissions (kg CO2-eq/kg DMC)Efficiency
Conventional MethodLow0.88Low
Method using this compoundHigh0.34High
  • Study Insights : The integration of this compound as a catalytic agent not only enhances the reaction efficiency but also contributes to lower overall emissions, making it a sustainable choice for industrial applications .

Material Science

The compound has also been explored for its electronic properties, particularly in the development of nonlinear optical (NLO) materials. Research on 2-cyanopyridinium perchlorate (2-CPPC) crystals revealed promising characteristics for applications in photonics and optoelectronics.

Case Study: Nonlinear Optical Properties

  • Objective : To investigate the NLO properties of 2-CPPC crystals.
  • Methodology : Crystals were grown using the slow evaporation technique and characterized through X-ray diffraction and spectroscopy.
  • Findings : The study confirmed that 2-CPPC exhibits significant second harmonic generation (SHG) capabilities, indicating its potential use in laser technology and optical devices .

Environmental Applications

The potential of this compound extends to environmental chemistry, where it has been evaluated for its role in synthesizing environmentally benign chemicals from waste CO2. The development of hybrid catalysts incorporating this compound has shown promise in enhancing the efficiency of reactions aimed at reducing atmospheric CO2 levels.

Research Findings

  • Hybrid catalysts using this compound demonstrated improved reactivity and selectivity in converting CO2 into useful products, indicating its role in green chemistry initiatives .

Mechanism of Action

The mechanism of action of 2-cyanopyridine involves its reactivity with nucleophiles. For instance, in cysteine bioconjugation, the cyano group of this compound reacts with the thiol group of cysteine, forming a thiazoline ring. This reaction is facilitated by the electron-withdrawing nature of the cyano group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

2-Cyanopyridine vs. 3-Cyanopyridine

  • Hydration Products: this compound reacts with water to yield picolinamide (primary product) and picolinic acid . 3-Cyanopyridine exclusively forms nicotinic acid (vitamin B3) under similar conditions .
  • Biological Activity: this compound induces nitrilase activity in fungi 400-fold more effectively than 3-cyanopyridine, though both are metabolized at comparable rates (~30%) .
  • Catalytic Utility: this compound is preferred in CeO₂-catalyzed systems for dehydrating reactions due to its stronger adsorption on CeO₂ surfaces, enhancing reaction rates in glycerol carbonate synthesis .

This compound vs. Acetonitrile

  • Dehydration Efficiency: this compound outperforms acetonitrile in shifting equilibrium toward desired products (e.g., glycerol carbonate) by avoiding by-product formation (e.g., acetonitrile hydrolysis to acetic acid) .

This compound vs. 2-Furonitrile

  • Reaction Kinetics: In CeO₂-catalyzed dimethyl carbonate (DMC) synthesis, this compound achieves higher DMC formation rates than 2-furonitrile due to stronger adsorption on CeO₂ (DFT calculations confirm ΔE_ads = −1.2 eV vs. −0.8 eV) .
  • By-Product Suppression: Methanolysis of 2-furonitrile-derived amides is less favorable than this compound-derived picolinamide, reducing side reactions .

This compound vs. 2-Cyanophenyl Derivatives

  • Reactivity in Bioconjugation: this compound derivatives exhibit 10–20× faster reaction kinetics with cysteine thiols compared to 2-cyanophenyl analogs, attributed to the pyridine ring’s electron-withdrawing effect and geometric alignment .
  • Mechanistic Specificity: this compound forms stable thiazoline adducts with cysteine, enabling peptide bond cleavage, whereas 2-cyanophenyls lack this cyclization capability .

Data Tables

Table 1. Hydration Products of Cyanopyridine Isomers

Compound Primary Product Secondary Product Induction Efficiency (Nitrilase Activity)
This compound 2-Picolinamide Picolinic Acid 400-fold increase
3-Cyanopyridine Nicotinic Acid None <10% of this compound

Table 2. Dehydrating Agent Performance in CeO₂-Catalyzed Reactions

Dehydrant Reaction Yield/Selectivity Key Advantage
This compound Glycerol Carbonate 36.3% yield No carboxylic acid by-products
Acetonitrile Glycerol Carbonate 15% yield Forms acetic acid, reducing selectivity
2-Furonitrile DMC Synthesis 21% yield Slower kinetics than this compound

Table 3. Reactivity in Cysteine Bioconjugation

Compound Reaction Rate (k, M⁻¹s⁻¹) Key Product Application
This compound 1.2 × 10³ Thiazoline-modified peptide Peptide bond cleavage, drug design
2-Cyanophenyl 6.0 × 10¹ Thioimidate intermediate Limited to reversible adducts

Biological Activity

2-Cyanopyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound and its derivatives, supported by case studies and research findings.

Chemical Structure and Properties

This compound, characterized by a pyridine ring with a cyano group at the 2-position, exhibits unique chemical reactivity that is leveraged in various biological applications. The presence of the cyano group enhances its electrophilic character, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro tests indicated that specific this compound analogues displayed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

CompoundActivity AgainstMIC (µg/mL)
This compound Derivative AMycobacterium tuberculosis H37Rv32
This compound Derivative BStaphylococcus aureus16
This compound Derivative CEscherichia coli64

Anticancer Activity

The anticancer potential of this compound derivatives is notable, particularly in the context of cytotoxicity against various human cancer cell lines. For example, derivatives with substituted phenyl or indole groups have shown enhanced antitumor activity. A study reported that certain analogues induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

CompoundCancer Cell LineIC50 (µM)
This compound Derivative DHeLa (Cervical Cancer)10
This compound Derivative EMCF-7 (Breast Cancer)15
This compound Derivative FA549 (Lung Cancer)20

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory activities of this compound derivatives, particularly as potential kinase inhibitors. The structure-activity relationship (SAR) analyses indicate that modifications to the pyridine ring can significantly enhance inhibitory potency against specific kinases involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The mechanism often involves:

  • Covalent Binding : The electrophilic nature of the cyano group allows for nucleophilic attack by thiol groups in cysteine residues, leading to selective bioconjugation reactions.
  • Cellular Uptake : The lipophilicity of certain derivatives facilitates their penetration into cells, enhancing their therapeutic efficacy.
  • Modulation of Signaling Pathways : By inhibiting specific kinases or enzymes, these compounds can alter signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Cysteine Bioconjugation : A study demonstrated that modified 2-cyanopyridines could selectively react with N-terminal cysteine residues in peptides under mild aqueous conditions. This reaction was utilized for site-specific labeling of bioactive peptides, showcasing the utility of these compounds in bioconjugation strategies .
  • Antiviral Applications : Some derivatives have shown promise as antiviral agents. For instance, a derivative was evaluated for its ability to inhibit viral replication in vitro, demonstrating potential as a therapeutic agent against viral infections .

Q & A

Q. Basic: What synthetic pathways are commonly employed to produce 2-Cyanopyridine, and how can their efficiency be evaluated?

The dehydration of 2-picolinamide using silica-supported potassium oxide catalysts is a well-documented method, achieving high yields under controlled conditions . Efficiency can be evaluated by comparing reaction parameters (temperature, catalyst loading, and reaction time) and quantifying byproducts via HPLC or GC-MS. Reproducibility requires meticulous documentation of catalyst preparation and reaction setup, as outlined in experimental reporting standards .

Q. Advanced: How can reaction conditions be optimized to suppress byproducts like 1,2-diphenylethane-1,2-diol during this compound utilization?

In flow chemistry systems, reducing residence time to 30 minutes and avoiding excess base equivalents minimizes pinacol coupling byproducts. Systematic parameter variation (e.g., residence time, stoichiometry) combined with real-time monitoring via inline spectroscopy is critical . Statistical tools like Design of Experiments (DoE) can identify significant variables affecting yield and selectivity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include using fume hoods, PPE (gloves, goggles), and spill containment measures. Toxicity data indicate moderate aquatic toxicity (96-hr LC50 = 726 mg/L for fish), necessitating proper waste disposal . Safety Data Sheets (SDS) recommend storage in ventilated areas and immediate medical consultation upon exposure .

Q. Advanced: What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Standardized toxicity assays (e.g., OECD Test Guidelines 203 for fish) measure acute and chronic effects. Complementary ecotoxicological modeling (e.g., QSAR) predicts bioaccumulation potential. Data should be contextualized with environmental fate studies, including biodegradation and hydrolysis rates .

Q. Basic: How should experimental procedures involving this compound be documented for reproducibility?

Follow guidelines for detailing catalyst preparation, solvent purity, and reaction conditions (temperature, pressure). Report characterization data (NMR, IR, elemental analysis) for novel compounds and include raw data in supplementary materials. Avoid redundancies between text and tables .

Q. Advanced: How can conflicting data on this compound’s catalytic performance in different solvents be resolved?

Conduct controlled solvent screens under identical conditions, isolating variables like polarity and coordinating ability. Use kinetic profiling to differentiate solvent effects on reaction mechanisms. Cross-validate results with computational solvent parameterization (e.g., Kamlet-Taft) .

Properties

IUPAC Name

pyridine-2-carbonitrile
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InChI

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
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InChI Key

FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C#N
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Molecular Formula

C6H4N2
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DSSTOX Substance ID

DTXSID9021843
Record name 2-Pyridinecarbonitrile
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Molecular Weight

104.11 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline]
Record name 2-Pyridinecarbonitrile
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Boiling Point

224.5 °C
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Solubility

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether.
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Density

1.0810 @ 25 °C
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Vapor Pressure

0.09 [mmHg]
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Color/Form

NEEDLES OR PRISMS FROM ETHER

CAS No.

100-70-9, 29386-66-1
Record name 2-Cyanopyridine
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Melting Point

29 °C
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Synthesis routes and methods

Procedure details

Treatment of 3-(diethylphosphonomethyl)pyridine (Biochemistry 19, 3400) with m-chloroperbenzoic acid followed by trimethylsilyl cyanide gives both 3-diethylphosphonomethyl)-2-cyanopyridine and 5-(diethylphosphonomethyl)-2-cyanopyridine, the starting materials for compounds under (a) and (b).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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